molecular formula C28H30O2 B8636779 Epoxide resin

Epoxide resin

Cat. No. B8636779
M. Wt: 398.5 g/mol
InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259198

Procedure details

77 g (0.05 equivalent) of an acid polyester prepared, by the melt process, from 21 mols of succinic anhydride and 20 mols of butanediol and 35 g (0.05 equivalent) of an acid polyester prepared, by the melt process, from 8 mols of adipic acid and 7 mols of neopentylglycol are warmed to 120° C. and mixed well with 11.0 g (0.1 equivalent) of triglycidyl isocyanurate and the mixture is poured into Anticorodal moulds which have internal dimensions of 150×150×1 mm, have been treated with a silicone mould-release agent and have been pre-warmed to 140° C. After removing the air, the mixture is cured in vacuo for 16 hours at 140° C. Crystalline, soft and tough mouldings are obtained, on which the following characteristics are determined:
[Compound]
Name
polyester
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
21 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyester
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
8 mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Two
[Compound]
Name
triglycidyl isocyanurate
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)O[C:4](=O)[CH2:3][CH2:2]1.[CH:8]([OH:13])(O)[CH2:9][CH2:10][CH3:11].[C:14](O)(=O)[CH2:15][CH2:16][CH2:17][CH2:18][C:19](O)=O.[CH3:24][C:25]([CH2:29][OH:30])([CH2:27]O)C>>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:14]=[CH:15][C:16]1[CH:2]=[CH:1][C:19]([CH:24]=[CH2:25])=[CH:18][CH:17]=1.[CH2:29]1[O:30][CH:25]1[CH2:27][O:13][CH2:8][C:9]1[CH:10]=[CH:11][CH:3]=[CH:2][CH:1]=1 |f:4.5.6|

Inputs

Step One
Name
polyester
Quantity
77 g
Type
reactant
Smiles
Name
Quantity
21 mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
20 mol
Type
reactant
Smiles
C(CCC)(O)O
Name
polyester
Quantity
35 g
Type
reactant
Smiles
Step Two
Name
Quantity
8 mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
7 mol
Type
reactant
Smiles
CC(C)(CO)CO
Step Three
Name
triglycidyl isocyanurate
Quantity
11 g
Type
reactant
Smiles
Step Four
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture is poured into Anticorodal moulds which
TEMPERATURE
Type
TEMPERATURE
Details
have been pre-warmed to 140° C
CUSTOM
Type
CUSTOM
Details
After removing the air
CUSTOM
Type
CUSTOM
Details
Crystalline, soft and tough mouldings are obtained, on which the following characteristics

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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